Salvinorin B 2-methoxyethoxymethyl ether is a semi-synthetic analogue of salvinorin A, derived from the plant Salvia divinorum. This compound has garnered interest due to its enhanced affinity and potency at the kappa-opioid receptor, which is associated with various physiological effects, including analgesia and altered consciousness. Salvinorin B 2-methoxyethoxymethyl ether exhibits a significantly longer duration of action—approximately 2 to 3 hours—compared to the less than 30 minutes observed for salvinorin A. This extended effect makes it a valuable subject for scientific research in pharmacology and neuroscience .
The compound is classified as a kappa-opioid receptor agonist, which places it within a broader category of psychoactive substances that interact with opioid receptors in the brain. Its structural modifications compared to salvinorin A enhance its pharmacological properties, making it a subject of interest for potential therapeutic applications .
The synthesis of salvinorin B 2-methoxyethoxymethyl ether involves several key steps:
The reaction conditions typically require careful control of temperature and reaction time to optimize yield and minimize side reactions. The choice of base and solvent can significantly influence the outcome of the methoxymethylation step, necessitating optimization based on experimental observations .
The molecular formula for salvinorin B 2-methoxyethoxymethyl ether is CHO, with a molar mass of approximately 434.485 g/mol. The compound features a complex structure characterized by multiple chiral centers and functional groups that contribute to its biological activity.
Salvinorin B 2-methoxyethoxymethyl ether can undergo several chemical reactions:
These reactions are crucial for exploring structure-activity relationships and developing new derivatives with enhanced pharmacological properties.
Salvinorin B 2-methoxyethoxymethyl ether primarily exerts its effects through binding to the kappa-opioid receptor. Upon binding, it activates G-protein coupled pathways that lead to various physiological responses:
Salvinorin B 2-methoxyethoxymethyl ether is typically presented as a solid at room temperature with specific melting points depending on purity and crystallization conditions.
The compound's stability under various pH conditions and its solubility in organic solvents are critical for its application in biological studies. Its increased stability compared to salvinorin A makes it suitable for extended experimental use .
Salvinorin B 2-methoxyethoxymethyl ether has several scientific applications:
The inherent metabolic instability of salvinorin A stems from rapid esterase-mediated hydrolysis of its C-2 acetate group, yielding the low-affinity metabolite salvinorin B. This deacetylation drastically reduces κ-opioid receptor (KOR) affinity (Ki shifts from 1.3 nM to >1000 nM) and shortens in vivo duration to <30 minutes. The 2-methoxyethoxymethyl ether modification replaces this labile ester with a chemically stable ether bond, rendering the compound resistant to esterase activity. This strategy preserves KOR binding while extending duration of action, as demonstrated by the >2–3 hour in vivo activity of the methoxymethyl analog compared to salvinorin A [3]. The ether linkage eliminates hydrolytic degradation, addressing a critical limitation in natural salvinorin pharmacology [1] [3].
Alkoxy chain length directly modulates KOR affinity, as evidenced by systematic SAR studies. The methoxymethyl (MOM) ether (Ki = 0.73 nM) exhibits ~2-fold higher affinity than salvinorin A (Ki = 1.3 nM), while the ethoxymethyl (EOM) ether further enhances potency (Ki = 0.60 nM). Extending the chain to larger groups (e.g., propyl or allyl) reduces affinity dramatically, as seen with 10a (Ki = 301 nM) and 12a (Ki = 48 nM). The 2-methoxyethoxymethyl ether represents an intermediate chain length, hypothesized to balance steric bulk and hydrophobic interactions within the KOR binding pocket. Optimal chains (methoxy to ethoxy) maintain sub-nanomolar affinity, while longer or branched chains disrupt ligand-receptor complementarity [1] [3].
Table 1: Impact of C-2 Substituents on KOR Binding Affinity
| Compound | C-2 Substituent | Ki (nM) ± SEM | Relative Affinity vs. SalA |
|---|---|---|---|
| Salvinorin A | -OC(O)CH₃ | 1.3 ± 0.5 | 1.0x |
| Salvinorin B | -OH | >1000 | <0.001x |
| 2-Methoxymethyl (MOM) | -OCH₂OCH₃ | 0.73 ± 0.06 | ~1.8x |
| 2-Ethoxymethyl (EOM) | -OCH₂OCH₂CH₃ | 0.60* | ~2.2x |
| 2-Allyl | -CH₂CH=CH₂ | 48 ± 6 | ~0.03x |
| 2-Ethyl | -CH₂CH₃ | 301 ± 24 | ~0.004x |
Data synthesized from [1] [3]; *EOM Ki from independent studies
The 2-methoxyethoxymethyl ether (–OCH₂OCH₂CH₂OCH₃) introduces an oxygen atom into the alkyl chain, creating a hybrid of methoxymethyl and ethoxymethyl motifs. While explicit Ki data for this specific analog is limited in the provided literature, inferences can be drawn:
C-2 alkyl/alkoxy substitutions must adopt a β-orientation to avoid steric clashes with the C-5 carboxyl methyl ester and C-9/C-10 angular methyl groups. X-ray crystallography confirms that β-configured methyl (9a) or methoxymethyl groups align optimally within the KOR binding cleft. Epimerization at C-8 during synthesis (e.g., via strong bases like LDA) produces inactive isomers, as the unnatural 8-epimer disrupts the tricyclic core geometry. NaH-mediated alkylation uniquely preserves the natural C-8 stereochemistry, enabling synthesis of active β-C-2 analogs like 9a (Ki = 4.7 nM). Molecular modeling shows α-substitutions would project into axial methyl groups, explaining their absence in active compounds [1] [3].
The furan ring’s orientation is essential for engaging Asp138 in the KOR binding pocket through water-mediated hydrogen bonds. Crystallographic studies of salvinorin B methoxymethyl ether reveal near-identical furan positioning to salvinorin A, facilitating conserved interactions with transmembrane residues. Modifications perturbing furan planarity or electron density (e.g., furanyl appendages in bivalent ligands) weaken affinity. The furan’s 3D orientation relative to the decalin core is rigidified by the C-1 carbonyl and C-2 alkoxy group; modifications here alter the dihedral angle between rings, reducing complementarity with the KOR’s hydrophobic subpocket [3] [4].
Table 2: Structural Features Governing KOR Complementarity
| Structural Element | Conformational Requirement | Effect of Deviation |
|---|---|---|
| C-2 Substituent | β-orientation | α-face blocked by C-5/C-9 methyls; activity loss |
| C-8 Configuration | Natural (S) epimer | 8-epimer reduces core rigidity; affinity abolished |
| Furan Ring | Coplanar with decalin core | Disrupted Asp138 interaction; Ki increases >100-fold |
| C-1 Carbonyl | Hydrogen-bond acceptor | Loss of key binding site contact; efficacy reduction |
Bivalent ligands tether a C-2-modified salvinorin to a furanyl appendage targeting KOR’s secondary (allosteric) site. Optimal linker length is critical:
Appending furans via C-2 linkers often disrupts their orientation, preventing productive engagement with Asp138. Compound 12a (C-2 allyl) retains affinity (Ki = 48 nM) as its terminal alkene minimally perturbs furan positioning. In contrast, bulkier furanyl modifications (e.g., 13a/b) abolish binding due to furan misalignment. Computational modeling indicates that linkers must position the secondary furan to form hydrogen bonds with Asn120 or Tyr119 in the allosteric site without displacing the primary furan from Asp138. This dual-engagement remains synthetically unrealized, highlighting a key design hurdle [1] [4].
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.: 142759-00-0
CAS No.: 53861-34-0